molecular formula C4H8O3 B12656205 4,4-Dihydroxybutyraldehyde CAS No. 84000-90-8

4,4-Dihydroxybutyraldehyde

Cat. No.: B12656205
CAS No.: 84000-90-8
M. Wt: 104.10 g/mol
InChI Key: HGKJJMZJPGAWPS-UHFFFAOYSA-N
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Description

4,4-Dihydroxybutyraldehyde is an organic compound with the molecular formula C4H8O3 It is characterized by the presence of two hydroxyl groups and an aldehyde group on a four-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dihydroxybutyraldehyde can be synthesized through several methods. One common approach involves the oxidation of 1,4-butanediol using mild oxidizing agents. Another method includes the reduction of 4,4-dihydroxybutanoic acid. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. These processes may involve the use of metal catalysts such as palladium or platinum to facilitate the oxidation or reduction reactions. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dihydroxybutyraldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4,4-dihydroxybutanoic acid.

    Reduction: It can be reduced to yield 1,4-butanediol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products:

    Oxidation: 4,4-Dihydroxybutanoic acid.

    Reduction: 1,4-Butanediol.

    Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

4,4-Dihydroxybutyraldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of metabolic pathways and enzyme functions.

    Industry: Utilized in the production of polymers and resins, as well as in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dihydroxybutyraldehyde involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The pathways involved often include enzymatic catalysis in biological systems or catalytic processes in industrial applications.

Comparison with Similar Compounds

    2,3-Dihydroxybutanal: Similar in structure but with hydroxyl groups on different carbon atoms.

    4,4-Dihydroxybutanoic acid: The oxidized form of 4,4-Dihydroxybutyraldehyde.

    1,4-Butanediol: The reduced form of this compound.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its ability to undergo both oxidation and reduction reactions makes it a valuable intermediate in various chemical processes.

Properties

CAS No.

84000-90-8

Molecular Formula

C4H8O3

Molecular Weight

104.10 g/mol

IUPAC Name

4,4-dihydroxybutanal

InChI

InChI=1S/C4H8O3/c5-3-1-2-4(6)7/h3-4,6-7H,1-2H2

InChI Key

HGKJJMZJPGAWPS-UHFFFAOYSA-N

Canonical SMILES

C(CC(O)O)C=O

Origin of Product

United States

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